Methyl 5-(trifluoromethyl)thiophene-3-carboxylate
Overview
Description
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C7H5F3O2S . It has a molecular weight of 210.18 . The compound is colorless to yellow and has a sticky oil to semi-solid physical form .
Molecular Structure Analysis
The InChI code for “Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is 1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 . This indicates that the compound contains a thiophene ring with a trifluoromethyl group attached at the 5-position and a carboxylate group attached at the 3-position .Physical And Chemical Properties Analysis
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is a colorless to yellow sticky oil to semi-solid substance . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block for crafting more intricate molecules. It has been utilized in C–F bond activation in a CF3 group, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Material Science
In material science, it acts as a precursor for synthesizing polymers and other advanced materials. Its properties are explored to advance the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Heterocyclic Chemistry
The compound is involved in the synthesis of thiophene derivatives, which are crucial for heterocyclic chemistry. It is used in tandem base-mediated condensation processes and Cu-catalyzed intramolecular arylthiolation .
Electronic Devices
The compound’s role in the advancement of electronic devices is significant due to its application in the fabrication of components like OFETs and OLEDs, which are integral to modern electronic technology .
Safety and Hazards
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties .
Action Environment
It is known that the compound should be stored at ambient temperature .
properties
IUPAC Name |
methyl 5-(trifluoromethyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHJZTIWHSEZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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